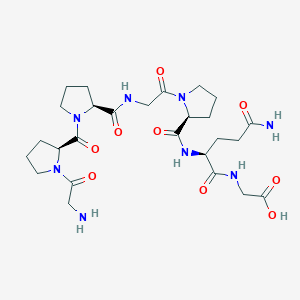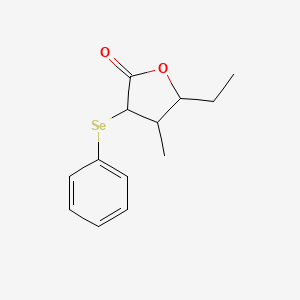![molecular formula C17H18O5 B14251203 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde CAS No. 183303-81-3](/img/structure/B14251203.png)
4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde is a chemical compound known for its unique structural properties and potential applications in various fields. It consists of a benzaldehyde moiety substituted with a 2-(3,4-dimethoxyphenyl)-2-hydroxyethoxy group. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde typically involves the reaction of 3,4-dimethoxyphenylacetic acid with appropriate reagents to introduce the hydroxyethoxy group and subsequently form the benzaldehyde moiety. One common method involves the use of a Povarov cycloaddition reaction followed by N-furoylation processes . The reaction conditions often include the use of deep eutectic solvents and green chemistry principles to enhance yield and reduce environmental impact .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group would yield 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzoic acid, while reduction would yield 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxy groups can interact with hydrophobic regions of proteins, potentially modulating their function. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone
- Benzoic acid, 4-methoxy-, 2-[(3,4-dimethoxyphenyl)methylene]hydrazide
Uniqueness
4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde is unique due to its specific structural features, such as the hydroxyethoxy group and the positioning of the methoxy groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
183303-81-3 |
|---|---|
Molekularformel |
C17H18O5 |
Molekulargewicht |
302.32 g/mol |
IUPAC-Name |
4-[2-(3,4-dimethoxyphenyl)-2-hydroxyethoxy]benzaldehyde |
InChI |
InChI=1S/C17H18O5/c1-20-16-8-5-13(9-17(16)21-2)15(19)11-22-14-6-3-12(10-18)4-7-14/h3-10,15,19H,11H2,1-2H3 |
InChI-Schlüssel |
RMFQBPIKKOPFPM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(COC2=CC=C(C=C2)C=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


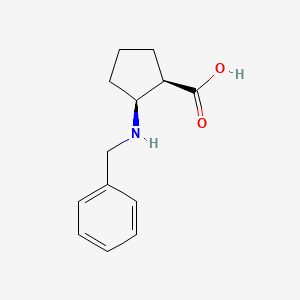
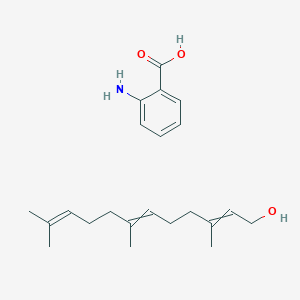
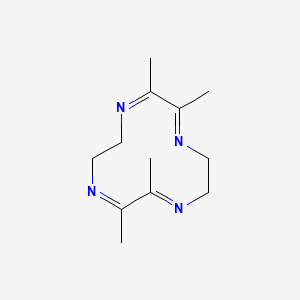
![2H-Pyran-4-carbonitrile, 4-[2-(bromomethyl)phenyl]tetrahydro-](/img/structure/B14251148.png)
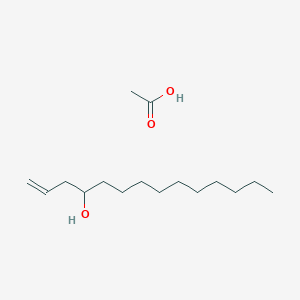

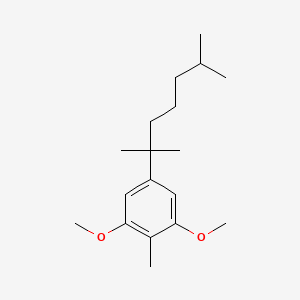
![1,1'-[Peroxybis(carbonyloxy)]bis(2,2,3,3,4,4,5,5-octafluoropentane)](/img/structure/B14251159.png)
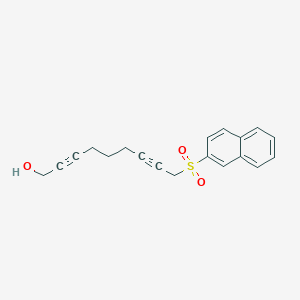
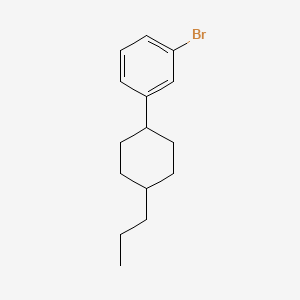
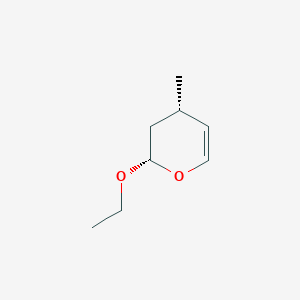
![2-Pyridinamine, N-[2-(2-pyridinylazo)phenyl]-](/img/structure/B14251185.png)
